molecular formula C20H23FN4O3 B2974363 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea CAS No. 1207001-51-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea

Cat. No. B2974363
CAS RN: 1207001-51-1
M. Wt: 386.427
InChI Key: ZVRGFYZTSWKKPE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neuroscience.

Scientific Research Applications

Pharmacological Agent Synthesis

Urea derivatives have been synthesized and evaluated for their potential against various diseases. For example, urea analogues have been identified as potent inhibitors against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds have demonstrated high selectivity and potency in vitro, although challenges remain in translating these effects into in vivo efficacy due to metabolic stability issues (Patrick et al., 2016). Similarly, urea and thiourea derivatives conjugated with glutamic acid have shown promising antiglycation and urease inhibitory activities, suggesting potential for further therapeutic development (Sharma et al., 2013).

Analytical Method Development

In the analytical chemistry domain, urea derivatives have facilitated the development of new methods for monitoring airborne contaminants. For instance, 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has been introduced as a novel reagent for the determination of mono- and diisocyanates in air samples, offering improved sensitivity and selectivity through the formation of corresponding urea derivatives (Vogel & Karst, 2002).

Understanding Molecular Interactions

Research on urea derivatives has also contributed to our understanding of molecular interactions and structure-activity relationships. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformational preferences of these molecules, which is critical for designing molecules with desired biological activities (Faizi et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c21-15-1-4-17(5-2-15)25-11-9-24(10-12-25)8-7-22-20(26)23-16-3-6-18-19(13-16)28-14-27-18/h1-6,13H,7-12,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGFYZTSWKKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea

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